4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol
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Overview
Description
4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol is a complex organic compound that features a quinoline ring fused with a triazole ring and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol typically involves multi-step reactions starting from quinoline derivativesThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The hydroxyl groups on the benzene ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The quinoline and triazole rings are known to interact with DNA and proteins, disrupting their normal functions and leading to cell death or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline ring and have similar biological activities.
Triazole derivatives: Compounds like fluconazole and itraconazole share the triazole ring and are used as antifungal agents
Uniqueness
4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol is unique due to the combination of the quinoline, triazole, and benzene-1,3-diol moieties. This unique structure imparts a range of chemical reactivities and biological activities that are not found in simpler compounds .
Properties
CAS No. |
888215-20-1 |
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Molecular Formula |
C17H12N4O2S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(2,4-dihydroxyphenyl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H12N4O2S/c22-10-6-7-12(15(23)9-10)16-19-20-17(24)21(16)14-5-1-4-13-11(14)3-2-8-18-13/h1-9,22-23H,(H,20,24) |
InChI Key |
RANGGRFKXIPVTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N3C(=NNC3=S)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
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